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Introduction
Centromere Protein B (CENPB) is a highly conserved, 80 kDa DNA-binding protein integral to

the structure and function of the mammalian centromere.[1][2] It specifically recognizes and

binds to a 17-bp motif known as the CENP-B box, which is found within the α-satellite DNA

repeats characteristic of most human centromeres.[3] CENPB plays a critical, albeit complex,

role in the de novo assembly and maintenance of the kinetochore, the proteinaceous structure

that facilitates chromosome segregation during mitosis.[3][4][5] Its expression, localization, and

stability are tightly regulated in a cell cycle-dependent manner, ensuring the fidelity of

chromosome inheritance. Dysregulation of CENPB has been implicated in various

malignancies, making it a potential target for therapeutic intervention.[6][7] This guide provides

an in-depth overview of CENPB expression dynamics across the cell cycle, details key

experimental protocols for its study, and illustrates its regulatory pathways.
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Data Presentation: CENPB Expression Across Cell
Cycle Phases
The expression of the CENPB gene is continuous throughout the cell cycle, but the quantity of

its mRNA and protein fluctuates significantly between phases. This regulation ensures that the

protein is available for its critical functions, particularly during centromere replication and

kinetochore assembly.
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Cell Cycle Phase
Relative CENPB
mRNA Expression
Level

Key Observations References

G1 Phase Moderate

CENPB is localized as

discrete single spots

within the nucleus.

The protein is stable

and bound to

centromeric DNA.

[8]

S Phase Low

Expression is at its

lowest point during S

phase. Localization

remains as single

spots in the nucleus.

[8]

G2 Phase High

Expression peaks in

G2, reaching its

highest level. This is

consistent with the

need to assemble new

centromere/kinetochor

e structures after DNA

replication. CENPB

appears as paired

spots, corresponding

to sister chromatids.

[8][9]

M Phase Moderate to High

Expression remains

relatively high,

suggesting a

continuous

requirement for

CENPB to maintain

centromere/kinetochor

e function during

mitosis.

[8]
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Regulation of CENPB Stability
While transcriptional control contributes to the fluctuation in CENPB levels, post-translational

modifications are critical for regulating the protein's stability and turnover. The stability of

CENPB is managed through a SUMOylation-dependent ubiquitination pathway that targets it

for proteasomal degradation.
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Caption: The SUMO-Targeted Ubiquitin Ligase RNF4 mediates CENPB proteasomal

degradation.[10][11]

Experimental Protocols
Studying the cell cycle-dependent expression of CENPB requires a combination of cell

synchronization and molecular biology techniques. Below are detailed protocols for key

experiments.

Cell Culture and Synchronization
To analyze protein expression in specific cell cycle phases, a homogenous population of cells

must be obtained. This is typically achieved through chemical blockade.

A. Synchronization at G1/S Boundary via Double Thymidine Block Thymidine is a DNA

synthesis inhibitor that arrests cells at the G1/S transition.[12] A double block enhances the

synchronization efficiency.
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Initial Seeding: Plate cells (e.g., HeLa, U2OS) at a density that will allow for logarithmic

growth throughout the experiment (approx. 25-30% confluency). Incubate overnight (12-16

hours) at 37°C.

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM.

Incubate for 18 hours.[12] This will arrest the majority of cells in S phase.

Release: Remove the thymidine-containing medium. Wash the cells twice with pre-warmed

1x PBS, followed by one wash with fresh, pre-warmed complete medium. Add fresh

complete medium and incubate for 9 hours.[12]

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for

another 16-18 hours. At this point, the cells are synchronized at the G1/S boundary.[12][13]

Collecting Different Phases: To collect cells at different phases, release them from the

second block as described in step 3. Collect cells at various time points post-release (e.g.,

0h for G1/S, 2-6h for S, 8-10h for G2, 10-12h for M).[12] The exact timing should be

optimized for the specific cell line.

B. Synchronization at M Phase via Nocodazole Treatment Nocodazole is an antimitotic agent

that disrupts microtubule formation, causing cells to arrest in prometaphase.

Drug Treatment: Add nocodazole to an asynchronously growing cell culture at a final

concentration of 50-100 nM.[13][14]

Incubation: Incubate the cells for 16-18 hours at 37°C.[13]

Harvesting: Mitotic cells will detach and round up. They can be selectively harvested by

gentle shaking of the culture flask ("mitotic shake-off").
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Experimental Workflow for CENPB Cell Cycle Analysis
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Caption: Workflow for analyzing CENPB expression after cell synchronization.

Protein Expression Analysis: Western Blotting
Cell Lysis: Lyse the synchronized cell pellets in RIPA buffer supplemented with protease

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) from each cell cycle phase onto a

10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in

TBST (Tris-buffered saline with 0.1% Tween-20).

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary

antibody against CENPB (e.g., mouse monoclonal sc-365474 at 1:100-1:1000 dilution).[15]

Also probe a separate membrane or the same one (after stripping) with an antibody for a

loading control (e.g., β-actin or GAPDH).

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room

temperature.

Detection: Wash the membrane again three times with TBST. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence

imager. The CENPB protein will appear as an ~80 kDa band.[1][16]

Subcellular Localization: Immunofluorescence
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and perform

synchronization as described above.

Fixation: At each desired time point, wash the cells with PBS and fix them with 4%

paraformaldehyde in PBS for 15 minutes at room temperature.[17]

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-

100 in PBS for 10 minutes.

Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween-

20) for 30-60 minutes.

Primary Antibody Incubation: Incubate with the primary anti-CENPB antibody (e.g., 1:50-

1:500 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[15]
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Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-

labeled secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG) for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting: Wash three times with PBST. Counterstain the DNA with

DAPI (1 µg/ml) for 5 minutes.[18] Wash once more and mount the coverslip onto a

microscope slide using an anti-fade mounting medium.

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Functional Significance and Molecular Interactions
The cell cycle-regulated expression of CENPB is intrinsically linked to its function in maintaining

centromere identity and integrity. CENPB acts as a foundational protein that facilitates the

recruitment and stabilization of other key kinetochore components, most notably CENP-A and

CENP-C.

Interaction with CENP-A: CENP-A is the histone H3 variant that epigenetically defines the

centromere. CENP-B can directly bind the N-terminal tail of CENP-A, an interaction that

helps stabilize CENP-A nucleosomes at the centromere.[19] Furthermore, CENP-B

contributes to the loading of new CENP-A at the centromere during early G1.[19]

Interaction with CENP-C: CENP-C is a critical scaffolding protein that links the inner

centromere to the outer kinetochore. CENP-B directly interacts with CENP-C, and this

interaction is crucial for the stable localization of CENP-C at the centromere.[9][19] This

CENP-B-dependent pathway acts as a parallel mechanism to ensure robust CENP-C

recruitment.[19]

This network of interactions underscores the role of CENPB as a nexus for kinetochore

assembly, translating the underlying DNA sequence (the CENP-B box) into a functional

chromatin structure.
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Caption: CENPB's central role in the kinetochore assembly network.[9][19]

Implications for Drug Development
The overexpression of CENPB in several cancers, including breast and liver cancer, correlates

with malignant proliferation and poor prognosis.[6][7] As a key factor in chromosome

segregation, CENPB is essential for the rapid division of cancer cells. Its cell cycle-specific
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peak expression in G2/M makes it a potentially attractive target for therapies aimed at inducing

mitotic catastrophe in tumor cells. Developing inhibitors that disrupt CENPB's DNA-binding

activity or its critical interactions with CENP-A/CENP-C could represent a novel strategy for

anti-cancer drug development. A thorough understanding of its regulation and function is

therefore paramount for these efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CENP-B: a major human centromere protein located beneath the kinetochore - PMC
[pmc.ncbi.nlm.nih.gov]

2. CENP-B is a highly conserved mammalian centromere protein with homology to the helix-
loop-helix family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Centromere protein B - Wikipedia [en.wikipedia.org]

4. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-
B) and properties of the DNA-CENP-B complex in the cell cycle - PMC
[pmc.ncbi.nlm.nih.gov]

5. CENP-B controls centromere formation depending on the chromatin context - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. [The active expression of CenpB, a constitutive protein in the centromeres of
chromosomes, in breast cancer tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

7. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by
miR-29a - PMC [pmc.ncbi.nlm.nih.gov]

8. [Relationship between CENP-B gene expression and the cell cycle] - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for
centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. scienft.com [scienft.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15581411?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC2200172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2200172/
https://pubmed.ncbi.nlm.nih.gov/1893793/
https://pubmed.ncbi.nlm.nih.gov/1893793/
https://en.wikipedia.org/wiki/Centromere_protein_B
https://pmc.ncbi.nlm.nih.gov/articles/PMC230384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC230384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC230384/
https://pubmed.ncbi.nlm.nih.gov/18160038/
https://pubmed.ncbi.nlm.nih.gov/18160038/
https://pubmed.ncbi.nlm.nih.gov/15195560/
https://pubmed.ncbi.nlm.nih.gov/15195560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683605/
https://pubmed.ncbi.nlm.nih.gov/8571711/
https://pubmed.ncbi.nlm.nih.gov/8571711/
https://pubmed.ncbi.nlm.nih.gov/14612452/
https://pubmed.ncbi.nlm.nih.gov/14612452/
https://www.researchgate.net/publication/345692407_CENP-B_dynamics_at_centromeres_is_regulated_by_a_SUMOylationubiquitination_and_proteasomal-dependent_degradation_mechanism_involving_the_SUMO-targeted_ubiquitin_E3_ligase_RNF4
https://scienft.com/nfts/cenp-b-dynamics-at-centromeres-is-regulated-by-a-sumoylation-ubiquitination-and-proteasomal-dependent-degradation-mechanism-involving-the-sumo-targeted-ubiquitin-e3-ligase-rnf4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Cell Synchronization by Double Thymidine Block [bio-protocol.org]

13. assaygenie.com [assaygenie.com]

14. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell
Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

15. datasheets.scbt.com [datasheets.scbt.com]

16. researchgate.net [researchgate.net]

17. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore
Proteins - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere
function - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CENPB Expression and Regulation Throughout the Cell
Cycle: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581411/docs#cenpb-expression-and-regulation-
throughout-the-cell-cycle-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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